Product packaging for 2,7-Dichloroquinoline-3-carbonitrile(Cat. No.:CAS No. 158583-91-6)

2,7-Dichloroquinoline-3-carbonitrile

Cat. No.: B119050
CAS No.: 158583-91-6
M. Wt: 223.05 g/mol
InChI Key: OMAGPCPEZKPTDF-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Heterocycles as Bioactive Scaffolds

The quinoline heterocycle is a privileged structure in drug discovery, recognized for its ability to interact with various biological targets. researchgate.netsemanticscholar.org This versatile scaffold is present in a range of pharmacologically active compounds, demonstrating activities such as antibacterial, antimalarial, anticancer, and anti-inflammatory effects. nih.govnih.gov The aromatic nature and the presence of a nitrogen atom in the quinoline ring system allow for diverse chemical modifications, enabling the fine-tuning of its physicochemical and biological properties. The fusion of the benzene (B151609) and pyridine (B92270) rings creates a unique electronic distribution that is crucial for its interaction with biomolecules, making it a foundational component in the design of new drugs. nih.gov

Overview of Quinoline-3-carbonitrile Derivatives in Chemical and Biological Research

Within the broad family of quinoline derivatives, those bearing a carbonitrile (-CN) group at the 3-position have garnered significant attention. Quinoline-3-carbonitrile derivatives are considered valuable starting materials for the synthesis of a variety of bioactive molecules. researchgate.netproquest.com The nitrile group is a versatile functional group that can be chemically transformed into other functionalities, such as amides or carboxylic acids, further expanding the chemical diversity of the resulting compounds. Research has shown that derivatives of quinoline-3-carbonitrile possess notable biological activities, particularly as antibacterial agents. researchgate.netproquest.com

Research Context of 2,7-Dichloroquinoline-3-carbonitrile within Halogenated Quinoline Derivatives

The introduction of halogen atoms into the quinoline scaffold is a common strategy in medicinal chemistry to enhance the biological activity of the parent compound. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov this compound belongs to this class of halogenated quinoline derivatives. The presence of two chlorine atoms at the 2 and 7 positions of the quinoline ring, combined with the nitrile group at the 3-position, creates a unique electronic and steric profile that is the subject of ongoing research to explore its potential as a bioactive agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl2N2 B119050 2,7-Dichloroquinoline-3-carbonitrile CAS No. 158583-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAGPCPEZKPTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565460
Record name 2,7-Dichloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158583-91-6
Record name 2,7-Dichloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Profile of 2,7 Dichloroquinoline 3 Carbonitrile

Synthesis and Chemical Properties

The synthesis of 2,7-dichloroquinoline-3-carbonitrile is typically achieved through the conversion of its corresponding aldehyde precursor. researchgate.net The process involves the transformation of 2,7-dichloroquinoline-3-carbaldehyde (B1600441) using reagents such as phosphorus oxychloride (POCl₃) and sodium azide (B81097) (NaN₃). researchgate.net This reaction proceeds under reflux conditions and has been reported to yield the desired nitrile product in approximately 64%. researchgate.net

The chemical reactivity of this compound is influenced by the presence of the two chlorine atoms and the nitrile group. The chlorine atoms can be susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups. The nitrile group itself can undergo various chemical transformations, such as reduction or oxidation, to yield other quinoline-3-carbonitrile derivatives.

PropertyValue
Molecular FormulaC₁₀H₄Cl₂N₂
Molecular Weight223.06 g/mol
AppearanceYellow crystal
Melting Point150–156 °C

This table displays the key chemical and physical properties of this compound.

Transformation of 2,7-Dichloroquinoline-3-carbaldehyde to this compound

Mechanism of Action

The precise mechanism of action for the biological activities of this compound is an area of active investigation. However, research on quinoline (B57606) derivatives suggests that their antibacterial effects may stem from the inhibition of essential bacterial enzymes. proquest.com Molecular docking studies have been conducted to explore the binding patterns of this compound and its analogs with bacterial enzymes such as topoisomerase IIβ and E. coli DNA gyrase B. researchgate.netproquest.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The antioxidant activity is likely due to the molecule's ability to donate a hydrogen atom or an electron to stabilize free radicals.

Chemical Transformations and Derivative Synthesis of 2,7 Dichloroquinoline 3 Carbonitrile

Conversion of the Carbonitrile Group

The carbonitrile group at the 3-position of the quinoline (B57606) ring is a valuable functional handle that can be readily converted into other important chemical moieties.

Hydrolysis to 2,7-Dichloroquinoline-3-carboxamide

The partial hydrolysis of the nitrile functionality in 2,7-dichloroquinoline-3-carbonitrile provides a direct route to the corresponding carboxamide. This transformation can be achieved under acidic conditions. Specifically, refluxing this compound in a mixture of acetic acid and sulfuric acid facilitates the conversion to 2,7-dichloroquinoline-3-carboxamide. worktribe.comdurham.ac.uk This reaction is a crucial step in the synthesis of various quinoline-based compounds, allowing for the introduction of the carboxamide group, which is a common structural motif in biologically active molecules. worktribe.com

Reaction Conditions for the Synthesis of 2,7-Dichloroquinoline-3-carboxamide
Starting MaterialReagentsProduct
This compoundAcetic acid, Sulfuric acid2,7-Dichloroquinoline-3-carboxamide

General Hydrolysis to Carboxylic Acids

Reduction to Corresponding Amines

The carbonitrile group can be reduced to a primary amine, providing a pathway to (2,7-dichloroquinolin-3-yl)methanamine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using hydrogen gas with a palladium, platinum, or nickel catalyst). youtube.com These powerful reducing agents are capable of converting the carbon-nitrogen triple bond into a carbon-nitrogen single bond, with the addition of hydrogen atoms. This synthesis route is significant for introducing a flexible aminomethyl side chain at the 3-position of the quinoline core, a structural feature often explored in drug design.

Modifications of Chloro Substituents

The two chlorine atoms on the quinoline ring of this compound are susceptible to nucleophilic displacement, allowing for further functionalization of the molecule.

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNA) is a key reaction for modifying the chloro substituents on the quinoline ring. The electron-withdrawing nature of the quinoline nitrogen and the carbonitrile group activates the ring system towards attack by nucleophiles. The chlorine atom at the 2-position is particularly activated due to its proximity to the ring nitrogen, making it more susceptible to substitution compared to the chlorine at the 7-position. This regioselectivity is a common feature in the chemistry of dichloro-substituted quinolines and related heterocycles. nih.gov

The chloro groups, particularly at the 2-position, can be replaced by alkoxy groups through nucleophilic aromatic substitution. This is typically achieved by reacting this compound with an alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide, in a suitable solvent. The alkoxide ion acts as the nucleophile, displacing the chloride ion. This reaction leads to the formation of 2-alkoxy-7-chloroquinoline-3-carbonitriles. The synthesis of related 7-substituted-4-alkoxy-3-quinolinecarbonitriles has been described, where a fluoro group at the 7-position is displaced by an alkoxide. google.com The availability of commercial samples of 2-chloro-7-methoxyquinoline-3-carbonitrile (B139535) further supports the feasibility of selective substitution at the 2-position of this compound. sigmaaldrich.com

Examples of Aromatic Nucleophilic Substitution on Chloroquinolines
Starting MaterialNucleophilePotential ProductReference Context
This compoundSodium methoxide7-Chloro-2-methoxyquinoline-3-carbonitrileImplied by commercial availability and general reactivity patterns. nih.govsigmaaldrich.com
7-Fluoro-4-(substituted amino)-3-quinolinecarbonitrilesAlkoxide anion7-Alkoxy-4-(substituted amino)-3-quinolinecarbonitrilesDemonstrates displacement of a halogen at the 7-position. google.com
Reaction with Amines and Thiolates

The this compound scaffold serves as a versatile precursor for the synthesis of various derivatives through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the quinoline ring and the cyano group at the C3 position activates the chlorine atom at the C2 position, making it susceptible to displacement by nucleophiles. This reactivity allows for the introduction of diverse functional groups, including amines and thiolates, leading to the formation of novel 2-substituted-7-chloroquinoline-3-carbonitrile derivatives.

The reaction with amines, such as primary or secondary amines, is expected to proceed by the attack of the amine nucleophile on the C2 carbon, displacing the chloride ion. This transformation is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated during the reaction. Analogous reactions have been reported for the closely related 2-chloroquinoline-3-carbaldehydes, which readily react with secondary amines like morpholine (B109124) and thiomorpholine (B91149) to yield the corresponding 2-substituted products. rsc.orgnih.gov This established reactivity pattern strongly supports the feasibility of similar substitutions on this compound.

Similarly, thiolates, which are potent sulfur nucleophiles, can be employed to displace the C2-chlorine atom. researchgate.netchemistrysteps.com These reactions are typically performed by treating the chloroquinoline with a thiol in the presence of a base (e.g., sodium ethoxide) to generate the more nucleophilic thiolate anion in situ. mdpi.com This process leads to the formation of 2-thioether-substituted quinolines, introducing a sulfur linkage that is of interest in medicinal chemistry. The general scheme for these substitutions allows for the creation of a library of compounds with varied steric and electronic properties at the C2 position, depending on the choice of the amine or thiol reactant.

Table 1: Representative Nucleophilic Substitution Reactions

Reactant Class Nucleophile Example Product Structure (General) Product Name Example
Secondary Amine Morpholine 7-Chloro-2-morpholinoquinoline-3-carbonitrile
Thiol Thiophenol 7-chloro-2-(phenylthio)quinoline-3-carbonitrile 7-Chloro-2-(phenylthio)quinoline-3-carbonitrile

Exploration of Novel 7-Chloroquinoline (B30040) Derivatives

The pursuit of new therapeutic agents has driven extensive research into the synthesis of novel heterocyclic compounds, with the 7-chloroquinoline scaffold being a prominent area of investigation due to its presence in various biologically active molecules. durham.ac.uk this compound itself represents a key intermediate and a novel derivative that has been synthesized and evaluated for potential biological applications. researchgate.net

The synthesis of this compound is achieved from its corresponding aldehyde, 2,7-dichloroquinoline-3-carbaldehyde (B1600441). The transformation of the carbaldehyde group into a nitrile is accomplished by treatment with sodium azide (B81097) and phosphorus oxychloride, yielding the target carbonitrile in good yield. researchgate.net This compound has been screened for its antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as for its antioxidant properties. researchgate.net

Further derivatization of this compound provides a direct pathway to other novel 7-chloroquinoline compounds. For instance, the nitrile functional group can undergo hydrolysis under acidic conditions (e.g., refluxing in acetic acid and sulfuric acid) to afford 2,7-dichloroquinoline-3-carboxamide. researchgate.net This conversion transforms the electronic and hydrogen-bonding properties of the C3 substituent, leading to a new derivative with potentially different biological activities.

Moreover, the reactivity of the C2-chloro group in the parent scaffold allows for the synthesis of other novel derivatives. Nucleophilic substitution with alkoxides, such as methoxide and ethoxide, has been demonstrated on the precursor 2,7-dichloroquinoline-3-carbaldehyde to produce 7-chloro-2-methoxyquinoline-3-carbaldehyde and 7-chloro-2-ethoxyquinoline-3-carbaldehyde, respectively. researchgate.net These reactions highlight the potential of this compound to serve as a starting material for a parallel set of 2-alkoxy-7-chloroquinoline-3-carbonitrile derivatives. The exploration of these synthetic pathways is crucial for developing structure-activity relationships and identifying new quinoline-based compounds with enhanced therapeutic potential.

Table 2: Synthesis and Derivatization of this compound

Starting Material Reagents Product Biological Activity Investigated Reference
2,7-Dichloroquinoline-3-carbaldehyde NaN₃, POCl₃ This compound Antibacterial, Antioxidant researchgate.net
This compound CH₃CO₂H, H₂SO₄ 2,7-Dichloroquinoline-3-carboxamide Antibacterial researchgate.net
2,7-Dichloroquinoline-3-carbaldehyde Methanol (B129727), K₂CO₃, DMF 7-Chloro-2-methoxyquinoline-3-carbaldehyde Antibacterial researchgate.net
2,7-Dichloroquinoline-3-carbaldehyde Ethanol, K₂CO₃, DMF 7-Chloro-2-ethoxyquinoline-3-carbaldehyde Antibacterial researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2,7-dichloroquinoline-3-carbonitrile. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom's position in the molecule's structure.

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the aromatic protons on the quinoline (B57606) ring. A study reported the following spectral data, recorded on a 400 MHz instrument using a mixture of deuterated methanol (B129727) (MeOD-d₄) and chloroform (B151607) (CDCl₃) as the solvent. researchgate.net The aromatic region of the spectrum displays four distinct signals corresponding to the four protons on the substituted quinoline core. researchgate.net

The proton at position 4 (H-4) appears as a singlet at 8.78 ppm. The protons at positions 5 (H-5) and 8 (H-8) also present as singlets at 7.89 ppm and 8.12 ppm, respectively. The proton at the 6th position (H-6) is observed as a doublet at 7.62 ppm with a coupling constant (J) of 8.00 Hz. researchgate.net

Proton PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzReference
H-48.78Singlet (s)N/A researchgate.net
H-88.12Singlet (s)N/A researchgate.net
H-57.89Singlet (s)N/A researchgate.net
H-67.62Doublet (d)8.00 researchgate.net

Complementing the proton NMR data, the ¹³C NMR spectrum provides a complete map of the carbon skeleton. The spectrum, recorded at 100 MHz, reveals ten distinct signals, accounting for all carbon atoms in the this compound structure. researchgate.net

The carbon of the nitrile group (CN) is identified at 115.2 ppm. The two carbons bearing chlorine atoms, C-2 and C-7, resonate at 151.2 ppm and 141.2 ppm, respectively. The remaining carbon signals are assigned as follows: 147.8 ppm (C-9), 137.9 ppm (C-4), 131.2 ppm (C-6), 129.8 ppm (C-8), 128.5 ppm (C-5), 127.3 ppm (C-10), and 118.9 ppm (C-3). researchgate.net This detailed assignment confirms the substitution pattern of the quinoline ring.

Carbon PositionChemical Shift (δ) in ppmReference
C-2151.2 researchgate.net
C-9147.8 researchgate.net
C-7141.2 researchgate.net
C-4137.9 researchgate.net
C-6131.2 researchgate.net
C-8129.8 researchgate.net
C-5128.5 researchgate.net
C-10127.3 researchgate.net
C-3118.9 researchgate.net
CN115.2 researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the title compound. Using electron ionization (EI) at 70 eV, the mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 223. researchgate.net The presence of two chlorine atoms in the structure gives rise to a characteristic isotopic pattern for the molecular ion, with peaks corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes. mdpi.com High-resolution mass spectrometry (HRMS) can be used to further verify the exact mass and molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the quinoline ring. The analysis of quinoline derivatives often reveals complex spectra with multiple absorption bands corresponding to these transitions. mdpi.comresearchgate.net For this compound, the UV-Vis spectrum recorded in methanol exhibits a maximum absorption wavelength (λmax) at 359 nm. researchgate.net This absorption is characteristic of the extended conjugation present in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption band is that of the nitrile (-C≡N) group. This stretching vibration typically appears in the region of 2200-2300 cm⁻¹. Additionally, characteristic bands corresponding to the C=C and C=N stretching vibrations of the aromatic quinoline ring are expected in the 1500–1600 cm⁻¹ region. nih.gov The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC)

Chromatographic methods, particularly Thin-Layer Chromatography (TLC), are indispensable for monitoring the progress of the synthesis of this compound and for assessing its purity. researchgate.netmdpi.com The synthesis from its precursor, 2,7-dichloroquinoline-3-carbaldehyde (B1600441), is monitored by TLC to determine the point of reaction completion. researchgate.net

A common solvent system used for the TLC analysis of this compound is a mixture of n-hexane and ethyl acetate (B1210297). In a 4:2 ratio of n-hexane to ethyl acetate, this compound exhibits a retention factor (Rf) value of 0.71. researchgate.net Following synthesis, purification is often achieved using column chromatography, typically with silica (B1680970) gel as the stationary phase and mixtures of ethyl acetate and hexane (B92381) as the eluent.

Biological Activity Assessment of 2,7 Dichloroquinoline 3 Carbonitrile and Its Analogs

Antimicrobial Activity

The antimicrobial efficacy of 2,7-Dichloroquinoline-3-carbonitrile and its analogs has been systematically evaluated against a panel of pathogenic bacterial strains. These assessments provide insight into the compound's spectrum of activity. In a key study, the antibacterial screening of this compound (referred to as compound 5 in the study) and its related derivatives was conducted against both Gram-positive and Gram-negative bacteria. researchgate.netproquest.com

Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

This compound demonstrated notable efficacy against the Gram-positive bacterium Staphylococcus aureus, a common cause of skin and soft tissue infections. researchgate.netproquest.com The compound was also screened for activity against Streptococcus pyogenes, another significant human pathogen responsible for a range of infections. researchgate.netproquest.com In the same study, an analog, 7-chloro-2-methoxyquinoline-3-carbaldehyde, displayed good activity against S. pyogenes, recording an inhibition zone of 11.00 ± 0.02 mm. researchgate.netproquest.com

Evaluation against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The compound's activity extends to Gram-negative bacteria. It exhibited good activity against Pseudomonas aeruginosa, an opportunistic pathogen known for its resistance to many antibiotics. researchgate.netproquest.com While this compound was tested against Escherichia coli, other analogs synthesized in the same study, namely 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde, showed significant activity, with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. researchgate.netproquest.com

Antioxidant Activity Evaluation

In addition to its antimicrobial properties, this compound has been assessed for its potential as an antioxidant agent, which is the ability to neutralize harmful free radicals.

1,1-Diphenyl-2-picrylhydrazyl (B32988) (DPPH) Radical Scavenging Assay

The antioxidant capacity of this compound was determined using the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netproquest.com This common in vitro method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The compound demonstrated strong radical scavenging activity in this assay, indicating its potential to counteract oxidative stress. researchgate.netproquest.com

Comparative Antioxidant Efficacy with Standard Compounds

The efficacy of this compound as an antioxidant was quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. The compound exhibited a potent IC50 value of 2.17 µg/mL. researchgate.netproquest.com Notably, this activity was found to be superior to that of Ascorbic acid (Vitamin C), a well-established standard antioxidant, which recorded an IC50 of 2.41 µg/mL in the same study. researchgate.netproquest.com Another analog, 2,7-dichloroquinoline-3-carboxamide, displayed even stronger antioxidant activity with an IC50 of 0.31 µg/mL. researchgate.net

CompoundIC50 (µg/mL)
This compound2.17
Ascorbic acid (Standard)2.41
2,7-dichloroquinoline-3-carboxamide0.31

Investigation of Other Bioactivities in Related Quinoline (B57606) Derivatives

The quinoline scaffold is a prominent structural motif in a vast array of compounds exhibiting a wide spectrum of biological activities. Beyond the specific focus on this compound, numerous other quinoline derivatives have been extensively studied for their therapeutic potential across various diseases. This section explores the anticancer, antimalarial, antitubercular, antiviral, and anti-inflammatory properties of these related compounds.

Anticancer Potential

Quinoline derivatives have emerged as a significant class of compounds in the development of novel anticancer agents. arabjchem.org Their therapeutic efficacy is attributed to a variety of mechanisms, including the induction of apoptosis, inhibition of angiogenesis, disruption of cell migration, and cell cycle arrest. arabjchem.orgarabjchem.org The versatility of the quinoline scaffold allows for synthetic modifications, leading to the creation of structurally diverse derivatives with potent and selective anticancer activities. arabjchem.org

Research has demonstrated the effectiveness of quinoline derivatives against a range of cancer cell lines, including those of the breast, colon, lung, and central nervous system. arabjchem.orgarabjchem.org For instance, certain 2,4-disubstituted and 4,7-disubstituted quinoline derivatives have shown significant cytotoxic activity. arabjchem.org Specifically, 7-chloro-4-quinolinylhydrazone derivatives have exhibited good cytotoxic activity against central nervous system, colon, and leukemia cancer cell lines. arabjchem.org

The anticancer mechanisms of quinoline derivatives are multifaceted. They have been shown to act as inhibitors of crucial cellular components such as tyrosine kinases, topoisomerase, and tubulin polymerization. arabjchem.orgresearchgate.net For example, some quinoline-chalcone hybrids have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. rsc.org Others have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rsc.org

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound Class Mechanism of Action Target Cancer Cell Lines Reference
7-Chloro-4-quinolinylhydrazones Cytotoxicity SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) arabjchem.org
Quinoline-chalcone hybrids Tubulin polymerization inhibition Various cancer cell lines rsc.org
Quinoline-3-carboxamide furan-derivative EGFR inhibition MCF-7 (Breast) rsc.org

Antimalarial Efficacy

Quinoline-based compounds have a long and successful history in the fight against malaria, with quinine (B1679958) being one of the oldest and most well-known antimalarial drugs. nih.gov Modern synthetic quinoline derivatives, such as chloroquine (B1663885) and mefloquine, have been mainstays in malaria treatment for decades. mdpi.com These compounds are effective against parasites of the Plasmodium genus, including the two most significant species, P. falciparum and P. vivax. nih.govbenthamdirect.com

The primary mechanism of action for many antimalarial quinolines involves the disruption of heme detoxification in the parasite's food vacuole. nih.govbenthamdirect.com This leads to the accumulation of toxic heme, which ultimately kills the parasite. nih.gov However, the emergence of drug-resistant strains of Plasmodium has necessitated the development of new quinoline derivatives with improved efficacy. nih.gov

Current research focuses on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to overcome resistance. mdpi.com Examples include quinoline-ferrocene and quinoline-sulfonamide hybrids, which have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains. mdpi.com These novel compounds often exhibit enhanced efficacy and may act through multiple mechanisms, making them promising candidates for future antimalarial therapies. mdpi.comnih.gov

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

Compound Class Target Species Mechanism of Action Reference
4-Aminoquinolines (e.g., Chloroquine) Plasmodium falciparum, Plasmodium vivax Inhibition of heme detoxification nih.govbenthamdirect.comymerdigital.com
Quinoline-ferrocene hybrids (e.g., Ferroquine) Multi-drug resistant P. falciparum PfCRT blocking, resistance reversal mdpi.com
Quinoline-sulfonamide hybrids Chloroquine-sensitive and -resistant strains Hemozoin formation inhibition mdpi.com

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains underscores the urgent need for new therapeutic agents. austinpublishinggroup.com Quinoline derivatives have been identified as a promising class of compounds with significant antitubercular potential. austinpublishinggroup.comrsc.org The quinoline ring is a key structural feature in several natural and synthetic compounds that exhibit activity against M. tuberculosis. austinpublishinggroup.com

One of the most notable quinoline-based anti-TB drugs is bedaquiline (B32110), a diarylquinoline that acts by a novel mechanism of inhibiting the mycobacterial ATP synthase. austinpublishinggroup.com The success of bedaquiline has spurred the development of other quinoline derivatives targeting various aspects of mycobacterial physiology. austinpublishinggroup.com For instance, some synthetic fluoroquinolones, which are broad-spectrum antibiotics, also demonstrate anti-mycobacterial activity. austinpublishinggroup.com

Researchers are actively exploring new series of quinoline derivatives, including hybrids with other pharmacophores like thiosemicarbazide, to enhance their antimycobacterial potency and overcome drug resistance. nih.gov These compounds have shown promising results, with some exhibiting minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against the H37Rv strain of M. tuberculosis. nih.gov

Table 3: Antitubercular Activity of Selected Quinoline Derivatives

Compound Class Target Mechanism of Action Reference
Diarylquinolines (e.g., Bedaquiline) Mycobacterium tuberculosis Inhibition of ATP synthase austinpublishinggroup.com
Fluoroquinolones (e.g., Ciprofloxacin) Mycobacterium tuberculosis, M. avium Broad-spectrum antimycobacterial austinpublishinggroup.com
Quinoline-thiosemicarbazide hybrids M. tuberculosis H37Rv strain Potential inhibition of KatG nih.gov

Antiviral Activity (e.g., Herpes Viruses)

The broad biological activity of quinoline derivatives extends to the realm of antiviral agents. nih.gov Research has shown that certain quinoline compounds are effective against a variety of viruses, including herpes viruses such as Herpes Simplex Virus type 1 (HSV-1). nih.govresearchgate.net

One class of quinoline derivatives, the 4-hydroxyquinoline-3-carboxamides, has demonstrated potent inhibition of herpesvirus polymerases. nih.gov These compounds have shown activity against a range of herpesviruses, including HSV-1, HSV-2, human cytomegalovirus (HCMV), and varicella-zoster virus (VZV). nih.gov Their mechanism of action is believed to be the competitive inhibition of nucleoside binding to the viral DNA polymerase. nih.gov

Other studies have investigated quindoline (B1213401) and its derivatives, which have also displayed significant anti-HSV-1 activity, with some compounds showing inhibitory concentrations in the nanomolar range. researchgate.net The antiviral efficacy of these compounds is often assessed through plaque reduction assays, which measure the reduction in viral replication in the presence of the compound. researchgate.netnih.gov

Table 4: Anti-Herpes Virus Activity of Selected Quinoline Derivatives

Compound Class Target Virus Mechanism of Action Reference
4-Hydroxyquinoline-3-carboxamides HSV-1, HSV-2, HCMV, VZV Inhibition of viral polymerase nih.gov
Quindoline and derivatives HSV-1 Not fully elucidated researchgate.net
Quinolonic acyclovir (B1169) analogues HSV-1 Reduction of virus yield researchgate.net

Anti-inflammatory Properties

Quinoline-based small molecules have been investigated as potential anti-inflammatory agents that target several key pharmacological pathways. nih.govresearchgate.net The anti-inflammatory effects of these derivatives are often dependent on the nature and position of substituents on the quinoline ring. nih.gov

These compounds have been shown to target enzymes and receptors involved in the inflammatory response, such as Phosphodiesterase 4 (PDE4), Transient Receptor Potential Vanilloid 1 (TRPV1), and Cyclooxygenase (COX). nih.gov For example, quinolines containing a carboxamide moiety have displayed TRPV1 antagonism, while those with a carboxylic acid group have shown COX-inhibition. nih.gov

The anti-inflammatory potential of certain quinoline derivatives has been demonstrated in various experimental models. For instance, a 7-chloro-4-phenylsulfonyl quinoline derivative was found to exhibit good anti-inflammatory activity in a croton oil-induced inflammation model in mice. rsc.org Furthermore, some quinoline derivatives have been shown to reduce the production of pro-inflammatory mediators like nitric oxide. nih.gov

Table 5: Anti-inflammatory Properties of Selected Quinoline Derivatives

Compound Class Pharmacological Target Mechanism of Action Reference
Quinolines with carboxamide moiety TRPV1 Antagonism nih.gov
Quinolines with carboxylic acid moiety COX Inhibition nih.gov
7-Chloro-4-phenylsulfonyl quinoline Inflammatory mediators Reduction of inflammation rsc.org

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Efficacy

The biological profile of the 2,7-dichloroquinoline-3-carbonitrile scaffold is highly sensitive to the nature and position of its substituents. Modifications at the 2-position and 3-position of the quinoline (B57606) ring have been shown to significantly alter the compound's biological efficacy.

Research into a series of 7-chloroquinoline (B30040) derivatives has provided insight into the impact of these substitutions. The parent compound, this compound, serves as a reference to evaluate the effects of replacing the chlorine atom at the 2-position with other functional groups, such as methoxy (B1213986) and ethoxy groups. researchgate.net Similarly, the conversion of the carbonitrile group at the 3-position into a carboxamide has been explored to determine its influence on bioactivity. researchgate.net

These studies indicate that even minor alterations to the substituents can lead to substantial changes in the compound's antibacterial and antioxidant profiles. For instance, the replacement of the 2-chloro group with an ethoxy group was found to enhance activity against Escherichia coli. researchgate.net In contrast, the transformation of the nitrile to a carboxamide at the 3-position, while retaining the 2,7-dichloro core, resulted in a marked increase in antioxidant potential. researchgate.net These findings underscore the critical role that substituents play in defining the biological efficacy of this class of compounds.

Correlation between Structural Modifications and Antimicrobial Potency

The antimicrobial potency of derivatives of this compound is directly correlated with specific structural modifications. The presence and nature of substituents on the quinoline core dictate the compound's spectrum of activity and its effectiveness against various bacterial strains.

A study involving the synthesis of several analogs of this compound (designated as compound 5 ) provides concrete evidence of this correlation. researchgate.net For example, converting the nitrile group of compound 5 to a carboxamide to form 2,7-dichloroquinoline-3-carboxamide (compound 6 ) resulted in a notable change in its antibacterial profile. researchgate.net While compound 5 showed good activity against Staphylococcus aureus and Pseudomonas aeruginosa, compound 6 demonstrated efficacy against E. coli. researchgate.net

Furthermore, the substitution of the chlorine atom at the 2-position with alkoxy groups led to varied antimicrobial outcomes. 7-chloro-2-methoxyquinoline-3-carbaldehyde (compound 7 ) was effective against Streptococcus pyogenes, whereas 7-chloro-2-ethoxyquinoline-3-carbaldehyde (compound 8 ) exhibited good activity against E. coli. researchgate.net These findings highlight a clear relationship between the structural modifications and the resulting antimicrobial potency and spectrum.

CompoundStructural Modification from this compoundBacterial StrainInhibition Zone (mm)
This compoundReference CompoundStaphylococcus aureus11.00 ± 0.03
This compoundReference CompoundPseudomonas aeruginosa11.00 ± 0.03
2,7-Dichloroquinoline-3-carboxamide-CN at C3 → -CONH₂ at C3Escherichia coli11.00 ± 0.04
7-Chloro-2-methoxyquinoline-3-carbaldehyde-Cl at C2 → -OCH₃ at C2; -CN at C3 → -CHO at C3Streptococcus pyogenes11.00 ± 0.02
7-Chloro-2-ethoxyquinoline-3-carbaldehyde-Cl at C2 → -OC₂H₅ at C2; -CN at C3 → -CHO at C3Escherichia coli12.00 ± 0.00

Influence of Molecular Architecture on Antioxidant Properties

The molecular architecture of this compound and its derivatives plays a significant role in determining their antioxidant properties. The ability of these compounds to scavenge free radicals is influenced by the electronic nature and arrangement of the functional groups on the quinoline scaffold.

The antioxidant activity of this compound (compound 5 ) and its carboxamide analog, 2,7-dichloroquinoline-3-carboxamide (compound 6 ), has been evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.net The results demonstrated that both compounds possess potent antioxidant capabilities. researchgate.net

Notably, the conversion of the nitrile group in compound 5 to a carboxamide group in compound 6 led to a substantial enhancement of antioxidant activity. researchgate.net Compound 6 displayed an IC₅₀ value of 0.31 µg/mL, which was significantly lower than that of compound 5 (IC₅₀ of 2.17 µg/mL) and even surpassed the activity of the standard antioxidant, ascorbic acid (IC₅₀ of 2.41 µg/mL). researchgate.net This suggests that the carboxamide moiety, likely due to its hydrogen-donating ability and electronic effects, contributes more effectively to radical scavenging than the nitrile group in this molecular framework.

CompoundKey Structural FeaturesIC₅₀ (µg/mL)
This compound-Cl at C2, C7; -CN at C32.17
2,7-Dichloroquinoline-3-carboxamide-Cl at C2, C7; -CONH₂ at C30.31
Ascorbic Acid (Standard)Reference Antioxidant2.41

Design Principles for Enhanced Bioactivity

Based on the structure-activity relationship studies of this compound and its analogs, several design principles can be formulated to guide the development of derivatives with enhanced bioactivity. These principles are derived from the observed effects of specific structural modifications on the antimicrobial and antioxidant properties of these compounds.

One key principle is the strategic modification of the functional group at the 3-position of the quinoline ring. The conversion of the carbonitrile group to a carboxamide has been shown to dramatically increase antioxidant activity. researchgate.net This suggests that incorporating hydrogen-bond donating functionalities at this position is a promising strategy for developing potent antioxidants within this chemical series.

Another important design consideration is the nature of the substituent at the 2-position. Replacing the chlorine atom with alkoxy groups, such as methoxy or ethoxy, can modulate the antimicrobial spectrum. researchgate.net For instance, an ethoxy group at the 2-position appears to favor activity against E. coli. researchgate.net This indicates that the size and electronic properties of the substituent at this position can be fine-tuned to target specific pathogens.

Furthermore, the combination of modifications at both the 2- and 3-positions can be explored to create multifunctional agents. The parent aldehyde, 2,7-dichloroquinoline-3-carbaldehyde (B1600441), served as a precursor for these modifications, and its own derivatives showed varied biological activities. researchgate.net This highlights the versatility of the quinoline scaffold and suggests that a systematic exploration of different functional groups at these key positions could lead to the discovery of novel compounds with superior and tailored biological profiles.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, elucidating binding modes and affinities.

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls DNA topology and is a validated target for antibacterial agents. Molecular docking studies have been conducted on a series of novel 7-chloroquinoline (B30040) derivatives, including 2,7-Dichloroquinoline-3-carbonitrile, to investigate their binding patterns with the B subunit of E. coli DNA gyrase (GyrB). research-nexus.netresearchgate.net The GyrB subunit contains the ATPase active site, and its inhibition disrupts the energy supply for the enzyme's supercoiling activity.

In these studies, this compound and its analogs were docked into the active site of E. coli DNA gyrase B. The investigations revealed that these compounds could form stable complexes within the binding pocket. For instance, related derivatives such as 2,7-dichloroquinoline-3-carboxamide (Compound 6) and 7-chloro-2-ethoxyquinoline-3-carbaldehyde (Compound 8) demonstrated favorable binding affinities, suggesting that the 7-chloroquinoline scaffold is a promising framework for targeting this enzyme. research-nexus.netresearchgate.net

Human topoisomerase IIβ is another crucial enzyme involved in managing DNA topology and serves as a target for various therapeutic agents. In silico molecular docking analyses were performed to evaluate the binding pattern of this compound and related compounds with human topoisomerase IIβ. research-nexus.netresearchgate.net The results from these computational screenings indicate that the synthesized 7-chloroquinoline derivatives, including the subject compound, exhibit favorable binding energies against this enzyme. research-nexus.netresearchgate.net The binding is characterized by interactions within the enzyme's active site, suggesting a potential mechanism of inhibition. The quinoline (B57606) core is known to interact with amino acid residues and nucleotide bases in the binding pocket of topoisomerases. researchgate.netnih.gov

A key outcome of molecular docking studies is the prediction of binding affinity, often expressed as a binding energy score in kcal/mol. A more negative value typically indicates a stronger, more favorable interaction. For the series of compounds that includes this compound, binding affinities with both bacterial DNA gyrase B and human topoisomerase IIβ have been calculated. research-nexus.netresearchgate.net

These studies showed that while some derivatives exhibited better binding affinity for E. coli DNA gyrase, the series as a whole demonstrated promising interactions with topoisomerase IIβ. research-nexus.netresearchgate.net This molecular recognition is governed by a combination of forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.

Table 1: Predicted Binding Affinities of 7-Chloroquinoline Derivatives

Compound Target Protein Binding Affinity (kcal/mol)
2,7-dichloroquinoline-3-carboxamide E. coli DNA Gyrase B -6.4
7-chloro-2-ethoxyquinoline-3-carbaldehyde E. coli DNA Gyrase B -6.6
This compound & Analogs Topoisomerase IIβ -6.9 to -7.3

Data sourced from in silico molecular docking studies. research-nexus.netresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics like orbital energies.

DFT calculations are utilized to determine the optimized, lowest-energy three-dimensional structure of a molecule. This involves calculating key geometrical parameters, including bond lengths and bond angles. For quinoline-3-carbonitrile derivatives, DFT studies employing methods like B3LYP have been used to assess their molecular geometry. nih.gov These theoretical calculations provide a detailed picture of the molecule's spatial arrangement, which is crucial for understanding its reactivity and how it fits into a protein's binding site.

The electronic structure, describing the distribution of electrons within the molecule, is also elucidated through DFT. This analysis helps in understanding charge delocalization and identifying electron-rich and electron-deficient regions, which are key to predicting intermolecular interactions.

Table 2: Representative DFT-Calculated Geometrical Parameters for a Related Quinoline Derivative (2-Chloro-7-Methylquinoline-3-Carbaldehyde)

Parameter Bond Calculated Value (Å or °)
Bond Length C2-Cl 1.748
Bond Length C3-C11 (Carbonyl C) 1.482
Bond Length C7-C12 (Methyl C) 1.511
Bond Angle N1-C2-C3 123.6
Bond Angle C2-C3-C4 119.5
Dihedral Angle C4-C3-C11-O13 179.9 (trans)

Data illustrates typical parameters obtained from DFT calculations at the B3LYP/6-311++G(d,p) level. dergipark.org.tr

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. wuxibiology.com A smaller energy gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations are a standard method for computing these orbital energies and the resulting gap. For related quinoline-3-carbonitrile derivatives, the HOMO-LUMO gap has been calculated to be around 3.40 eV. nih.gov Analysis of similar chloroquinoline structures shows energy gaps in the range of 3.75 to 3.84 eV, providing insight into the electronic behavior and stability of this class of compounds. dergipark.org.tr

Predicting Molecular Hardness, Ionization Energy, and Electron Affinity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties and reactivity of a molecule. Key parameters derived from these calculations include molecular hardness (η), ionization energy (I), and electron affinity (A). These are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Energy (I) is the energy required to remove an electron from a molecule and can be approximated by the energy of the HOMO (I ≈ -EHOMO).

Electron Affinity (A) is the energy released when a molecule gains an electron, approximated by the energy of the LUMO (A ≈ -ELUMO).

Molecular Hardness (η) represents the resistance of a molecule to change its electron distribution. A higher HOMO-LUMO energy gap indicates greater hardness and lower reactivity. It is calculated as η ≈ (ELUMO - EHOMO)/2.

While specific DFT calculations for this compound were not found in the reviewed literature, studies on similar quinoline derivatives demonstrate this approach. For example, computational analysis of other complex quinoline systems using DFT methods has been performed to calculate and discuss their frontier molecular orbitals and related quantum chemical parameters. rjptonline.org Such studies provide a theoretical framework for understanding the chemical behavior and reactivity of the broader quinoline class.

Table 1: Theoretical Electronic Properties (Conceptual) This table is conceptual, as specific calculated values for this compound were not available in the searched literature.

ParameterFormulaSignificance
Ionization Energy (I)I ≈ -EHOMOPredicts the ease of electron donation.
Electron Affinity (A)A ≈ -ELUMOPredicts the ease of electron acceptance.
Molecular Hardness (η)η ≈ (I - A) / 2Indicates chemical stability and reactivity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. mdpi.com These computational models use the chemical structure of a compound to forecast its behavior in the body. mdpi.com

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. researchgate.net The rule states that a compound is more likely to be orally absorbed if it satisfies the following criteria:

Molecular weight ≤ 500 Daltons nih.gov

Log P (octanol-water partition coefficient) ≤ 5 nih.gov

No more than 5 hydrogen bond donors (HBD) nih.gov

No more than 10 hydrogen bond acceptors (HBA) nih.gov

An orally active drug generally should not have more than one violation of these rules. researchgate.net For this compound, the parameters are calculated as follows:

Table 2: Lipinski's Rule of Five Analysis for this compound

Property Value Rule (for good oral bioavailability) Compliance
Molecular Weight 223.06 g/mol ≤ 500 Yes
Hydrogen Bond Donors 0 ≤ 5 Yes
Hydrogen Bond Acceptors 2 (2 Nitrogen atoms) ≤ 10 Yes
Log P ~3.8 (Predicted for similar dichlorinated quinolines) researchgate.net ≤ 5 Yes

| Violations | 0 | | Pass |

Based on this analysis, this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with potentially good oral bioavailability.

In silico toxicity prediction tools are employed to flag potential liabilities early in the drug discovery process. nih.gov These methods use computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict various toxicological endpoints based on a compound's structure. mdpi.com

Role of 2,7 Dichloroquinoline 3 Carbonitrile As a Synthetic Intermediate

Precursor for Pharmacologically Active Molecules

The quinoline (B57606) nucleus is a core structure in many natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. semanticscholar.orgnih.gov 2,7-Dichloroquinoline-3-carbonitrile leverages this privileged scaffold, acting as a key precursor for the synthesis of novel, pharmacologically potent molecules.

The strategic placement of its functional groups allows for sequential and selective reactions. For instance, the nitrile group can be hydrolyzed to a carboxamide, as demonstrated by the transformation of this compound into 2,7-dichloroquinoline-3-carboxamide by refluxing in acetic and sulfuric acid. researchgate.net Both the nitrile and its subsequent amide derivative have been shown to possess significant antioxidant activity, with the carboxamide, in particular, displaying potent radical scavenging capabilities. researchgate.netproquest.com

Furthermore, the chloro-substituents on the quinoline ring can be replaced through nucleophilic substitution reactions, opening pathways to a vast library of derivatives. This adaptability makes this compound a valuable starting point for developing new therapeutic agents. Research into quinoline derivatives has shown their potential as telomerase inhibitors and anticancer agents, with some compounds exhibiting potent antitumor effects. orientjchem.org The modification of the quinoline structure, as facilitated by precursors like this compound, is a key strategy in the search for new drugs. nih.gov

Foundation for Broad-Spectrum Antibacterial Agents

Quinoline-3-carbonitrile derivatives are recognized as important starting materials for the development of broad-spectrum antibacterial agents. semanticscholar.orgresearchgate.net The this compound molecule, in particular, serves as a foundational structure for synthesizing new compounds with potential antimicrobial efficacy. The presence of the quinoline core is instrumental, as this heterocyclic system is found in many antibacterial drugs. nih.gov

Research has demonstrated that this compound itself exhibits notable antibacterial action. It has shown good activity against Staphylococcus aureus and Pseudomonas aeruginosa, with an inhibition zone of 11.00 ± 0.03 mm in screening tests. researchgate.netnih.gov This inherent activity makes it and its derivatives promising candidates for further investigation.

Derivatives synthesized from this compound have also been evaluated for their antibacterial properties. For example, its amide derivative, 2,7-dichloroquinoline-3-carboxamide, showed excellent activity against E. coli, with an inhibition zone of 11.00 ± 0.04 mm. nih.gov These findings underscore the utility of the this compound scaffold in generating novel antibacterial compounds. The development of such derivatives is crucial in the ongoing effort to combat pathogenic microorganisms, especially those that have developed resistance to existing commercial drugs. semanticscholar.org

Antibacterial Activity of this compound and a Key Derivative researchgate.netnih.govcarta-evidence.org
CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus11.00 ± 0.03
This compoundPseudomonas aeruginosa11.00 ± 0.03
2,7-Dichloroquinoline-3-carboxamideEscherichia coli11.00 ± 0.04

Building Block for Fused and Binary Heterocyclic Systems

The reactivity of this compound makes it an excellent building block for the synthesis of more complex fused and binary heterocyclic systems. nih.gov Such polycyclic structures are of great interest in medicinal chemistry due to their diverse pharmacological activities. The term "building block" refers to a molecule that can be readily incorporated into a larger structure, and this compound fits this description perfectly due to its modifiable functional groups.

The nitrile group and the chlorine atoms are key reaction sites for constructing new rings onto the quinoline framework. For example, the nitrile group can participate in cycloaddition reactions. Treatment of a related compound, 2-chloroquinoline-3-carbonitrile, with hydrazine (B178648) hydrate (B1144303) leads to the formation of a fused pyrazole (B372694) ring, yielding 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov This type of reaction demonstrates how the carbonitrile functionality can be used to build a new heterocyclic ring fused to the original quinoline core.

Similarly, the reactive 2-chloro group can be displaced by various nucleophiles to initiate cyclization, leading to a variety of fused quinolines such as thieno-, pyridazino-, and furo-quinolines. rsc.org This versatility allows chemists to use this compound as a scaffold to systematically construct a library of complex heterocyclic compounds for biological screening. The ability to create novel polycyclic systems from relatively simple starting materials is a fundamental strategy in modern drug discovery. researchgate.net

Future Research Directions

Exploration of Novel Reaction Pathways

The current synthesis of 2,7-dichloroquinoline-3-carbonitrile often involves the conversion of 2,7-dichloroquinoline-3-carbaldehyde (B1600441) using reagents like sodium azide (B81097) and phosphorus oxychloride. researchgate.net While effective, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Key areas for exploration include:

One-Pot Syntheses: Designing one-pot, multi-component reactions would enhance efficiency by minimizing intermediate purification steps, saving time and resources. researchgate.net

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate easier scalability compared to traditional batch processes.

These novel pathways could lead to a more diverse range of precursors and derivatives, expanding the chemical space available for drug discovery.

Discovery of New Bioactive Derivatives

The this compound core is a versatile starting point for creating a wide array of derivatives. The chlorine atoms at the C2 and C7 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines and thiols. researchgate.net

Future research should systematically explore the synthesis and biological evaluation of new derivatives. Based on existing data for similar quinoline (B57606) compounds, promising areas of investigation include:

Anticancer Agents: Quinoline derivatives have shown potential as anticancer agents. researchgate.netnih.gov New analogs could be designed to target specific pathways involved in cancer progression.

Antimicrobial Agents: Given that some quinoline-3-carbonitrile derivatives exhibit antibacterial properties, further modifications could lead to broad-spectrum antibiotics or agents effective against drug-resistant strains. researchgate.netnih.gov

Antiviral and Antimalarial Compounds: The quinoline ring is a known pharmacophore in antimalarial drugs like chloroquine (B1663885). mdpi.comnih.gov New derivatives could be screened for activity against various viruses and parasitic protozoa like Plasmodium falciparum. nih.govfuture-science.comsemanticscholar.org

The table below outlines potential derivative classes and their target biological activities for future screening.

Derivative ClassPotential Functional GroupsTarget Biological ActivityRationale
Aminoquinolines Primary/Secondary Amines, Piperazine, Morpholine (B109124)Anticancer, Antimalarial, AntibacterialIntroduction of nitrogen-containing heterocycles can enhance biological activity and modulate pharmacokinetic properties. mdpi.comresearchgate.net
Thioquinolines Thiols, ThiophenolsAnticancer, AntiviralSulfur-containing compounds often exhibit unique biological activities and can interact with different biological targets. nih.gov
Hybrid Molecules Triazoles, Sulfonamides, ChalconesAntimalarial, Anticancer, AntibacterialCombining the quinoline scaffold with other known bioactive pharmacophores can lead to synergistic effects and novel mechanisms of action. future-science.comsemanticscholar.org

Advanced Mechanistic Studies of Biological Activity

While preliminary studies have demonstrated the biological potential of this compound derivatives, a deeper understanding of their mechanism of action is crucial for rational drug design. researchgate.net Future research should employ advanced techniques to elucidate how these compounds exert their therapeutic effects at a molecular level.

Key research objectives should include:

Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that these compounds interact with. researchgate.net Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Binding Mode Analysis: Determining how the compounds bind to their molecular targets using structural biology methods like X-ray crystallography and NMR spectroscopy. jddhs.comjddhs.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds and evaluating the impact on biological activity to understand which chemical features are essential for their function. nih.gov This can reveal insights into the binding pocket of the target and guide the design of more potent and selective analogs.

For instance, molecular docking studies on existing derivatives suggest potential interactions with enzymes like E. coli DNA gyrase B and topoisomerase IIβ. researchgate.net Advanced experimental validation of these computational predictions is a necessary next step.

Integration of Experimental and Computational Approaches for Drug Design

The synergy between computational and experimental methods has revolutionized modern drug discovery. jddhs.comjddhs.comnih.gov A future-forward approach to developing drugs from this compound must integrate these disciplines.

This integrated workflow would involve several key stages:

Virtual Screening: Using computational models to screen large virtual libraries of derivatives against known biological targets to identify promising candidates for synthesis. jddhs.comnih.gov

Pharmacophore Modeling and QSAR: Developing computational models that relate the chemical structures of compounds to their biological activities (Quantitative Structure-Activity Relationship - QSAR). jddhs.comspringernature.com These models can predict the activity of new, unsynthesized compounds.

In Silico ADMET Prediction: Computationally predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates to identify and eliminate compounds with unfavorable profiles early in the discovery process. springernature.com

Experimental Validation: Synthesizing the most promising candidates identified through computational methods and validating their predicted activity and properties through in vitro and in vivo experiments. jddhs.comnih.gov

This iterative cycle of computational design and experimental testing allows for a more efficient and rational approach to lead optimization, accelerating the journey from a chemical scaffold to a viable drug candidate. nih.govspringernature.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,7-Dichloroquinoline-3-carbonitrile to improve yield and purity?

  • Methodological Answer : A modified Vilsmeier-Haack reaction using phosphorus pentachloride (PCl₅) as a chlorinating agent has been effective for synthesizing chlorinated quinoline derivatives. Reaction parameters such as temperature (80–100°C), solvent polarity (e.g., DMF or POCl₃), and stoichiometric ratios of starting materials (e.g., quinoline precursors) should be systematically varied . Monitoring reaction progress via thin-layer chromatography (TLC) and employing recrystallization or column chromatography (using silica gel and ethyl acetate/hexane mixtures) can enhance purity .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., chlorine at C2/C7 and nitrile at C3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural confirmation, as demonstrated for related chloroquinoline derivatives .
    • Purity should be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from side reactions (e.g., over-chlorination or nitrile hydrolysis). Conduct controlled experiments to isolate intermediates (e.g., 2-chloroquinoline-3-carbaldehyde) and identify byproducts via LC-MS . Statistical analysis (e.g., ANOVA) of reaction variables (temperature, catalyst loading) can pinpoint optimal conditions . Reproducibility should be validated across multiple labs using standardized protocols .

Q. What mechanistic insights explain the regioselective chlorination at C2 and C7 in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution in the quinoline ring. Chlorination at C2/C7 is favored due to lower activation energy for electrophilic substitution, driven by the electron-withdrawing nitrile group at C3 . Experimental validation via isotopic labeling (e.g., 37Cl^{37}Cl) and kinetic studies (e.g., rate constants under varying pH) can further elucidate pathways .

Q. How does this compound interact with indoor surfaces, and what implications does this have for laboratory safety?

  • Methodological Answer : Adsorption studies using quartz crystal microbalance (QCM) and X-ray photoelectron spectroscopy (XPS) reveal that chlorinated quinolines form stable monolayers on glass and steel surfaces. These interactions may reduce airborne concentrations but increase dermal exposure risks. Implement surface decontamination protocols with ethanol/water (70:30) and monitor residual levels via GC-MS .

Q. What strategies enhance the stability of this compound under varying environmental conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., photolysis or hydrolysis). Stabilizers like antioxidants (BHT) or desiccants (silica gel) improve shelf life. Degradation products (e.g., 2,7-dichloroquinoline-3-carboxylic acid) should be characterized via 1H^1H NMR and IR .

Methodological Resources

  • Synthetic Protocols : Modified Vilsmeier-Haack reaction , recrystallization techniques .
  • Analytical Validation : Multi-spectroscopic approaches , HPLC purity assessment .
  • Data Analysis : Statistical tools for reproducibility , computational modeling , surface interaction studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.